6-Chloro-2,3-diiodo-pyridine
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Overview
Description
6-Chloro-2,3-diiodo-pyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and iodine atoms in the pyridine ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds structurally similar to pyridines, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . Organometallics, in this context, refers to polar reagents, i.e., those containing organoalkali or organoalkaline-earth metals, particularly organolithiums and organomagnesiums .
Result of Action
Related pyrimidinamine derivatives have shown excellent fungicidal activity , suggesting that 6-Chloro-2,3-diiodo-pyridine might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-diiodo-pyridine typically involves halogenation reactions. One common method is the direct iodination of 6-chloro-pyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-diiodo-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different pyridine oxides or reduced pyridine compounds.
Scientific Research Applications
6-Chloro-2,3-diiodo-pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diiodo-pyridine
- 6-Chloro-2-iodo-pyridine
- 2,6-Diiodo-pyridine
Uniqueness
6-Chloro-2,3-diiodo-pyridine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring. This unique arrangement can lead to distinct reactivity and properties compared to other halogenated pyridine derivatives. The combination of chlorine and iodine atoms can also enhance the compound’s potential for various chemical transformations and applications.
Properties
IUPAC Name |
6-chloro-2,3-diiodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUGPXBCUWCXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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